



Application Notes and Protocols for the Quantification of Ripretinib in Plasma

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Ripretinib** and its active metabolite, DP-5439, in plasma. The protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for bioanalytical quantification due to their high sensitivity and specificity.[1]

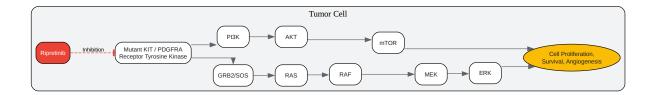
Introduction

Ripretinib is a tyrosine kinase inhibitor that targets KIT proto-oncogene receptor tyrosine kinase and platelet-derived growth factor receptor alpha (PDGFRA) mutants.[2] It is approved for the treatment of advanced gastrointestinal stromal tumors (GIST).[3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment efficacy and ensuring patient safety.[3][4][5] The methods detailed below are designed for the accurate and precise quantification of **Ripretinib** and its primary active metabolite, N-desmethyl-ripretinib (DP-5439), in plasma samples.[2][3][6][7]

Signaling Pathway of Ripretinib

Ripretinib is a "switch control" inhibitor of KIT and PDGFRA kinases.[8] In GIST, mutations in these kinases lead to their constitutive activation, promoting uncontrolled cell proliferation and survival.[8] Ripretinib works by binding to the activation loop of the kinase, locking it in an inactive conformation and preventing the downstream signaling that drives tumor growth.[9][10]





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Caption: **Ripretinib** inhibits mutant KIT and PDGFRA, blocking downstream signaling pathways.

Analytical Methodologies

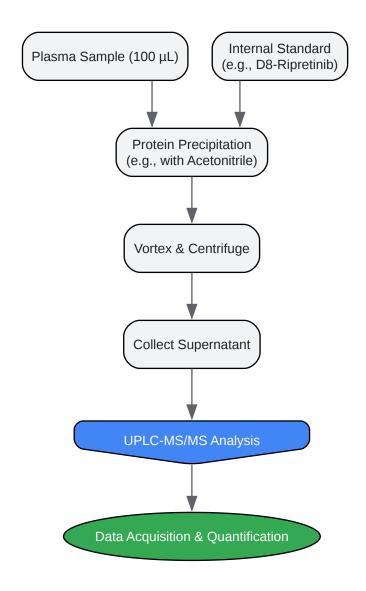
Several LC-MS/MS methods have been developed and validated for the quantification of **Ripretinib** in plasma.[3][6][11] The primary techniques involve either protein precipitation or liquid-liquid extraction for sample preparation, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high throughput and sensitivity for the simultaneous determination of **Ripretinib** and its active metabolite, DP-5439.[2]

Experimental Workflow





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Caption: General workflow for plasma sample preparation and analysis by UPLC-MS/MS.

Detailed Protocol

- Sample Preparation (Protein Precipitation)
 - $\circ~$ To 100 µL of plasma, add 5 µL of internal standard (IS) working solution (e.g., D8-Ripretinib).[3]
 - Add 300 μL of acetonitrile to precipitate proteins.[3]
 - Vortex the mixture for 1 minute.[3]



- Centrifuge at 12,000 x g for 8 minutes at 4°C.[3]
- Transfer 200 μL of the supernatant to a new vial for analysis.[3]
- Chromatographic Conditions
 - Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm) or equivalent.[2]
 - Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[2]
 - Mobile Phase B: Acetonitrile.[2]
 - Flow Rate: 0.5 mL/min.[2]
 - Gradient Elution: A suitable gradient should be optimized to ensure separation of Ripretinib, DP-5439, and the internal standard.
- Mass Spectrometric Conditions
 - Ionization: Electrospray Ionization (ESI), positive mode.[3]
 - Detection: Multiple Reaction Monitoring (MRM).[3]
 - MRM Transitions:
 - **Ripretinib**: m/z 510.1 → 417.1[2][3]
 - DP-5439: m/z 496.11 → 402.9[3]
 - D8-Ripretinib (IS): m/z 518.15 → 420[3]

Quantitative Data Summary



Parameter	Ripretinib	DP-5439	Reference
Linearity Range	7.5 - 3000 ng/mL	10 - 4000 ng/mL	[2]
LLOQ	7.5 ng/mL	10 ng/mL	[2]
Inter-day Precision (%CV)	< 15%	< 15%	[2]
Intra-day Precision (%CV)	< 15%	< 15%	[2]
Matrix Effect	90.3% - 108.8%	90.3% - 108.8%	[2]

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a robust alternative for the quantification of **Ripretinib**, particularly in preclinical studies.[11]

Detailed Protocol

- Sample Preparation (Liquid-Liquid Extraction)
 - To a plasma sample, add the internal standard (e.g., Sorafenib).[11]
 - Add dichloromethane for extraction.[11]
 - Vortex and centrifuge to separate the layers.
 - Evaporate the organic layer to dryness.
 - Reconstitute the residue in the mobile phase for injection.[11]
- Chromatographic Conditions
 - Column: Agilent Zorbax SB C18 or equivalent.[11]
 - Mobile Phase: Tetrahydrofuran: 0.2% formic acid solution (80:20, v/v).[11]



Flow Rate: 0.9 mL/min.[11]

Mass Spectrometric Conditions

Ionization: ESI, positive mode.

Detection: MRM.

MRM Transitions:

■ **Ripretinib**: m/z 510.09 → 94.06[11]

Sorafenib (IS): m/z 465.09 → 185.07[11]

Quantitative Data Summary

Parameter	Ripretinib	Reference
Linearity Range	1 - 80 ng/mL	[11]
LLOQ	1 ng/mL	[11]
Inter-day Precision (%CV)	Within acceptable limits	[11]
Intra-day Precision (%CV)	Within acceptable limits	[11]
Correlation Coefficient (r²)	> 0.9987	[11]

Validation of Analytical Methods

All bioanalytical methods must be validated according to regulatory guidelines such as those from the FDA and ICH.[1][6][11] Key validation parameters include:

- Specificity and Selectivity: Ensuring no interference from endogenous plasma components.
 [3]
- Linearity: The range over which the assay is accurate and precise.[3]
- Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[3]



- Accuracy and Precision: Determined at multiple quality control (QC) levels.
- Matrix Effect: The effect of plasma components on the ionization of the analyte.[3]
- Extraction Recovery: The efficiency of the sample preparation process.[3]
- Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[3][12]

Conclusion

The LC-MS/MS methods described provide sensitive, specific, and reliable approaches for the quantification of **Ripretinib** and its active metabolite in plasma. These protocols are essential tools for pharmacokinetic analysis, therapeutic drug monitoring, and the overall clinical development of **Ripretinib**.[2][3][4] The choice between UPLC and HPLC systems and the specific sample preparation technique will depend on the laboratory's resources and the specific requirements of the study.

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